2,4,6-Trifluoropyrimidine

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Scaffolds

2,4,6-Trifluoropyrimidine (CAS 696-82-2, molecular weight 134.06, C4HF3N2) is a perhalogenated heteroaromatic building block characterized by three fluorine atoms symmetrically substituted at the 2-, 4-, and 6-positions of the pyrimidine ring. This compound is a colorless to light yellow liquid with a boiling point of 98 °C and is highly sensitive to moisture, requiring storage under inert gas at 2-8°C.

Molecular Formula C4HF3N2
Molecular Weight 134.06 g/mol
CAS No. 696-82-2
Cat. No. B1266109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluoropyrimidine
CAS696-82-2
Molecular FormulaC4HF3N2
Molecular Weight134.06 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1F)F)F
InChIInChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H
InChIKeyNTSYSQNAPGMSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluoropyrimidine (CAS 696-82-2): Core Physical-Chemical Profile for Chemical Procurement and Industrial Sourcing


2,4,6-Trifluoropyrimidine (CAS 696-82-2, molecular weight 134.06, C4HF3N2) is a perhalogenated heteroaromatic building block characterized by three fluorine atoms symmetrically substituted at the 2-, 4-, and 6-positions of the pyrimidine ring [1]. This compound is a colorless to light yellow liquid with a boiling point of 98 °C and is highly sensitive to moisture, requiring storage under inert gas at 2-8°C . It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1], but its true industrial value lies in its unique electronic profile that dictates a specific pattern of regioselective nucleophilic aromatic substitution, which directly influences downstream synthetic efficiency and product purity [2].

Why 2,4,6-Trifluoropyrimidine (CAS 696-82-2) Cannot Be Freely Substituted with Analogs in Synthesis


Procurement decisions based solely on structural similarity (e.g., substituting 2,4,6-trichloropyrimidine, 2,4-dichloro-6-fluoropyrimidine, or 5-chloro-2,4,6-trifluoropyrimidine) are scientifically unsound due to fundamental differences in electronic activation and steric environment that dictate reaction regioselectivity [1][2]. Unlike chlorinated analogs, the strong electron-withdrawing effect of the three fluorine atoms in 2,4,6-trifluoropyrimidine activates the ring for nucleophilic aromatic substitution (SNAr) with a distinct positional preference that is not transferable to mixed halogen or fully chlorinated systems [1]. The use of a closely related analog like 5-chloro-2,4,6-trifluoropyrimidine, for example, is explicitly documented to produce complex mixtures of regioisomers, rendering it unsuitable for applications in rapid analogue synthesis and requiring additional purification steps [3]. This directly impacts the cost, yield, and purity profile of the final product, making the selection of the correct halogenated pyrimidine a critical determinant of synthetic success.

2,4,6-Trifluoropyrimidine (CAS 696-82-2): A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Regioselectivity in SNAr: Comparing 2,4,6-Trifluoropyrimidine to 2,4,6-Trichloropyrimidine with Nitrogen Nucleophiles

A direct comparative study demonstrates that 2,4,6-trifluoropyrimidine and 2,4,6-trichloropyrimidine exhibit fundamentally different regioselectivity upon initial nucleophilic displacement [1]. With ammonia and ethanolamine as nucleophiles, the monosubstitution product for 2,4,6-trifluoropyrimidine favors the 2-position, a pattern that diverges from the behavior observed for the corresponding trichloro analog [1]. This difference in regioselectivity is a direct consequence of the distinct electronic effects of fluorine versus chlorine substituents on the heteroaromatic ring.

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Scaffolds Synthetic Methodology

Regioselectivity in SNAr: Comparing 2,4,6-Trifluoropyrimidine to 2,4,6-Trichloropyrimidine with Aromatic Amines

In the same head-to-head study, the reaction of 2,4,6-trifluoropyrimidine with aniline (an aromatic amine) yields the 4-substituted derivative as the preferred product [1]. This outcome is a direct comparison to the ongoing studies on 2,4,6-trichloropyrimidine, where the nucleophilic displacement of chlorine is known to follow a different pattern [1]. The study explicitly links the regioselectivity of the trifluoro compound to the specific electronic influence of the fluorine atoms, which is not mimicked by other halogenated analogs.

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Scaffolds Aromatic Amines

Scaffold Utility: Negative Evidence Contrasting 2,4,6-Trifluoropyrimidine with 5-Chloro-2,4,6-trifluoropyrimidine

A study by Parks et al. (2008) assessed 5-chloro-2,4,6-trifluoropyrimidine as a scaffold for polyfunctional pyrimidine synthesis [1]. The research concluded that this analog is 'not an ideal scaffold for analogue synthesis or for multiple substitution processes' [1]. This is because its reactions with nitrogen nucleophiles yield mixtures of products, reflecting the activating effect of ring nitrogen and steric influences of the chlorine atom [1]. The study explicitly states that 'purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out' [1].

Rapid Analogue Synthesis Scaffold Design Regioselectivity Pyrimidine Parallel Synthesis

Reactivity in Transition Metal-Catalyzed C-F Bond Activation: 2,4,6-Trifluoropyrimidine vs. Other Fluorinated Heterocycles

2,4,6-Trifluoropyrimidine undergoes rapid and regioselective C-F bond activation with a Ni(0) complex ([Ni(cod)2] in the presence of PEt3) [1]. This reaction provides a direct route to a novel fluorinated pyrimidin-4-one, a compound which is stated to be unattainable by other selective methods [2]. A parallel study with a Pd(II) complex ([PdMe2(dcpm)]) in the presence of water similarly demonstrates a selective C-F to C-O bond conversion, yielding a palladium pyrimidinone complex [2].

C-F Bond Activation Transition Metal Catalysis Nickel Palladium Pyrimidinone Synthesis

Synthetic Utility as a Precursor: Yield Data for Conversion to 2,4,5,6-Tetrafluoropyrimidine

2,4,6-Trifluoropyrimidine serves as a direct precursor to the more highly fluorinated 2,4,5,6-tetrafluoropyrimidine. A patented process details the reaction of 29.0 g (0.216 mol) of 2,4,6-trifluoropyrimidine with elemental fluorine (0.5 mol total, introduced at 0.15 mol/hr) in the presence of sodium fluoride and trichlorofluoromethane at -78°C [1]. The work-up and distillation yielded 21.0 g of tetrafluoropyrimidine, corresponding to a 64% yield [1].

Fluorination Pyrimidine Synthetic Intermediate Process Chemistry

2,4,6-Trifluoropyrimidine (CAS 696-82-2): Evidence-Backed Industrial and Research Application Scenarios


Medicinal Chemistry: Targeted Synthesis of 2-Amino-4-fluoropyrimidine Derivatives

As established by the comparative regioselectivity data with aliphatic amines, 2,4,6-trifluoropyrimidine is the preferred starting material for the predictable synthesis of 2-substituted pyrimidine scaffolds [1]. This is particularly relevant for the preparation of 2-amino-4-fluoropyrimidine derivatives, a class of compounds with documented utility in pharmaceutical patents [2]. The high regioselectivity for 2-substitution with ammonia and ethanolamine minimizes the formation of unwanted regioisomers, reducing the need for extensive and costly purification steps, thereby improving overall process efficiency and yield for this specific class of molecules [1].

Medicinal Chemistry: Construction of 4-Aminopyrimidine Libraries via Parallel Synthesis

The unique regioselectivity of 2,4,6-trifluoropyrimidine with aromatic amines, where 4-substitution is favored [1], makes it an ideal core for generating diverse 4-aminopyrimidine libraries. In a rapid analogue synthesis (RAS) or parallel synthesis context, this predictable and clean conversion is critical. The negative evidence from the 5-chloro analog, which yields complex regioisomeric mixtures and is deemed 'not ideal' for such applications, strongly reinforces the selection of 2,4,6-trifluoropyrimidine as the superior scaffold for high-throughput medicinal chemistry workflows focused on 4-amino pyrimidine derivatives [3].

Process Chemistry and Scale-Up: Synthesis of Advanced Fluorinated Pyrimidine Intermediates

The documented 64% yield for the conversion of 2,4,6-trifluoropyrimidine to 2,4,5,6-tetrafluoropyrimidine provides a validated, quantitative benchmark for its use in process chemistry [4]. This synthetic step is crucial for accessing highly fluorinated pyrimidine building blocks, which are valuable in the development of agrochemicals and pharmaceuticals where fluorination can enhance metabolic stability and bioavailability [5]. For procurement managers and process chemists, this established yield data offers a concrete basis for cost-of-goods analysis and for comparing the efficiency of different synthetic routes that rely on this key intermediate.

Discovery Chemistry: Accessing Novel Pyrimidinone Scaffolds via Transition Metal Catalysis

For research groups exploring new chemical space, the ability of 2,4,6-trifluoropyrimidine to undergo selective C-F bond activation with Ni(0) or Pd(II) complexes unlocks a pathway to novel fluorinated pyrimidinones that are not accessible through other means [6][7]. This differentiates it from non-fluorinated pyrimidines, which lack this reactivity. This application scenario is particularly relevant for early-stage drug discovery and materials science, where the synthesis of structurally unique, fluorinated heterocycles is a key driver of innovation and intellectual property generation [6].

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